

An In-depth Technical Guide to N-Phenethylbenzamide (C15H15NO)

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Compound of Interest		
Compound Name:	N-Phenethylbenzamide	
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Abstract

N-Phenethylbenzamide, a chemical entity with the molecular formula C15H15NO, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and reported biological effects, with a focus on its potential as an antibacterial and anticancer agent. Detailed experimental protocols and an exploration of its potential mechanisms of action are presented to support further research and development in the fields of medicinal chemistry and pharmacology.

Core Molecular Attributes

N-Phenethylbenzamide is a benzamide derivative characterized by a phenethyl group attached to the nitrogen of the benzamide moiety.



Property	Value	Citation(s)
Chemical Formula	C15H15NO	[1][2]
Molecular Weight	225.29 g/mol	[1]
IUPAC Name	N-(2-phenylethyl)benzamide	[2]
CAS Number	3278-14-6	[1]
Appearance	White solid (typical)	
Solubility	Insoluble in water; soluble in organic solvents like ethanol and dichloromethane.	_

Synthesis Protocol

The synthesis of **N-Phenethylbenzamide** is commonly achieved through the acylation of phenethylamine with benzoyl chloride, a reaction known as the Schotten-Baumann condensation.

Experimental Protocol: Schotten-Baumann Condensation

- Phenethylamine
- · Benzoyl chloride
- 10% aqueous sodium hydroxide (NaOH) solution
- Dichloromethane (CH2Cl2) or other suitable organic solvent
- Deionized water
- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)



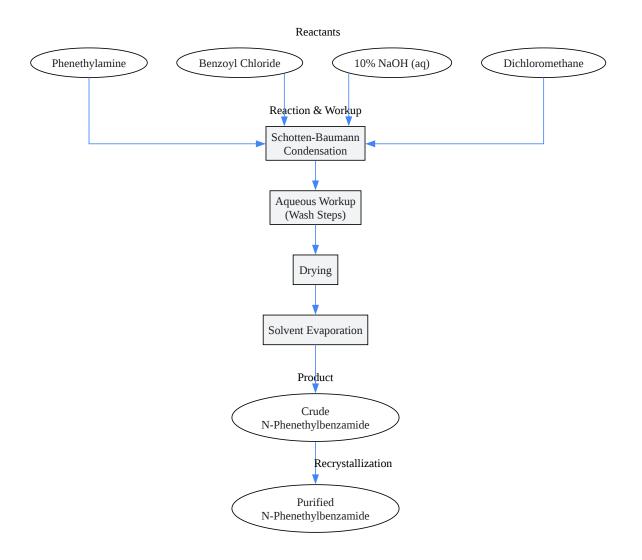
 Standard laboratory glassware and equipment (round-bottom flask, separatory funnel, magnetic stirrer, etc.)

Procedure:

- In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) in dichloromethane.
- To the stirred solution, add 10% aqueous sodium hydroxide solution (a slight excess, e.g.,
 1.2 equivalents).
- · Cool the biphasic mixture in an ice bath.
- Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the vigorously stirred mixture.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
- Transfer the reaction mixture to a separatory funnel.
- Separate the organic layer. Wash the organic layer sequentially with deionized water, 1 M
 hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO3) solution, and finally with
 brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude N-Phenethylbenzamide.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Logical Workflow for Synthesis:





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Caption: Workflow for the synthesis of N-Phenethylbenzamide.



Biological Activities and Potential Applications

N-Phenethylbenzamide and its derivatives have been investigated for a range of biological activities, suggesting their potential as scaffolds for drug discovery.

Antibacterial Activity

While specific data for **N-Phenethylbenzamide** is limited in the public domain, its derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The following protocol outlines a general method for assessing antibacterial efficacy.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Materials:

- N-Phenethylbenzamide
- Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- 96-well microtiter plates
- Spectrophotometer or microplate reader
- Positive control antibiotic (e.g., gentamicin, vancomycin)
- Negative control (vehicle, e.g., DMSO)

Procedure:

- Prepare a stock solution of **N-Phenethylbenzamide** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.



- Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
- Add the bacterial inoculum to each well containing the diluted compound.
- Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the vehicle), and a sterility control (MHB only).
- Incubate the plates at 37°C for 18-24 hours.[3]
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3] This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity

Derivatives of N-substituted benzamides have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

- N-Phenethylbenzamide
- Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)
- Normal cell line for selectivity assessment (e.g., MCF-10A)
- Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)



- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of N-Phenethylbenzamide (prepared by serial dilution from a stock solution). Include a vehicle control (DMSO).
- Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
- After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

- Cancer cells treated with N-Phenethylbenzamide
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer



Procedure:

- Induce apoptosis in cancer cells by treating them with N-Phenethylbenzamide at predetermined concentrations for a specific duration.
- Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Potential Mechanisms of Action and Signaling Pathways

The biological effects of N-substituted benzamides are thought to be mediated through various cellular pathways. While the specific pathways affected by **N-Phenethylbenzamide** are not yet fully elucidated, studies on related compounds suggest potential mechanisms.

Mitochondrial-Mediated Apoptosis

N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway.[4] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

- Cancer cells treated with N-Phenethylbenzamide
- Mitochondrial membrane potential-sensitive fluorescent dye (e.g., JC-1, TMRE)



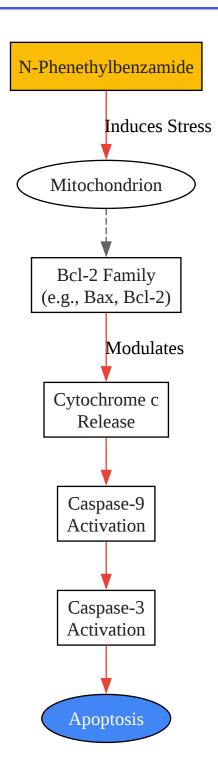
- Cell culture medium
- Fluorescence microscope, plate reader, or flow cytometer

Procedure:

- Culture and treat cells with **N-Phenethylbenzamide** as described previously.
- Incubate the cells with the fluorescent dye (e.g., JC-1) according to the manufacturer's instructions.
- Wash the cells to remove the excess dye.
- Analyze the fluorescence of the cells. With JC-1, healthy cells with a high mitochondrial
 membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with a
 low membrane potential will show green fluorescence (JC-1 monomers). The ratio of red to
 green fluorescence can be used to quantify the change in mitochondrial membrane potential.

Proposed Mitochondrial Apoptosis Signaling Pathway:





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Caption: Proposed mitochondrial-mediated apoptosis pathway.

Conclusion



N-Phenethylbenzamide presents a foundational structure with potential for the development of novel therapeutic agents. This guide has provided an overview of its chemical properties, a detailed synthesis protocol, and methodologies for evaluating its potential antibacterial and anticancer activities. Further research is warranted to elucidate the specific molecular targets and signaling pathways of **N-Phenethylbenzamide** to fully understand its therapeutic potential. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for scientists and researchers in this endeavor.

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